molecular formula C11H18N4O3 B1677889 Pimonidazole CAS No. 70132-50-2

Pimonidazole

Cat. No. B1677889
Key on ui cas rn: 70132-50-2
M. Wt: 254.29 g/mol
InChI Key: WVWOOAYQYLJEFD-UHFFFAOYSA-N
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Patent
US04241060

Procedure details

1.27 g of 2-nitro-α-(piperidino)methyl-1-imidazole-ethanol were dissolved in 25 ml of warm ethanol and treated with a small excess of anhydrous ethereal hydrogen chloride. The mixture was then allowed to cool and crystallize for several hours. There were obtained 1.4 g of 2-nitro-α-(piperidino)methyl-1-imidazole-ethanol hydrochloride in the form of a very pale cream colored microcrystalline solid identical with the product prepared as described in Example 3(b).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:5]([CH2:9][CH:10]([CH2:12][N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[OH:11])[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2].[ClH:19]>C(O)C>[ClH:19].[N+:1]([C:4]1[N:5]([CH2:9][CH:10]([CH2:12][N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[OH:11])[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
[N+](=O)([O-])C=1N(C=CN1)CC(O)CN1CCCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
crystallize for several hours

Outcomes

Product
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C=1N(C=CN1)CC(O)CN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04241060

Procedure details

1.27 g of 2-nitro-α-(piperidino)methyl-1-imidazole-ethanol were dissolved in 25 ml of warm ethanol and treated with a small excess of anhydrous ethereal hydrogen chloride. The mixture was then allowed to cool and crystallize for several hours. There were obtained 1.4 g of 2-nitro-α-(piperidino)methyl-1-imidazole-ethanol hydrochloride in the form of a very pale cream colored microcrystalline solid identical with the product prepared as described in Example 3(b).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:5]([CH2:9][CH:10]([CH2:12][N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[OH:11])[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2].[ClH:19]>C(O)C>[ClH:19].[N+:1]([C:4]1[N:5]([CH2:9][CH:10]([CH2:12][N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[OH:11])[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
[N+](=O)([O-])C=1N(C=CN1)CC(O)CN1CCCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
crystallize for several hours

Outcomes

Product
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C=1N(C=CN1)CC(O)CN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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